Sodium 9,10-dihydroxyoctadecanoate, also known as sodium 9,10-dihydroxystearate, is a long-chain fatty acid salt derived from 9,10-dihydroxystearic acid. This compound is characterized by the presence of two hydroxyl groups on the octadecanoic acid chain, which significantly influences its chemical behavior and applications. It is classified as an anionic surfactant due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances.
Sodium 9,10-dihydroxyoctadecanoate falls under the category of fatty acid salts and surfactants. It is utilized in various industrial applications due to its emulsifying and surfactant properties.
The synthesis of sodium 9,10-dihydroxyoctadecanoate can be achieved through several methods:
Sodium 9,10-dihydroxyoctadecanoate has a molecular formula of . The structure features two hydroxyl groups located at the 9th and 10th carbon positions of the octadecanoic acid backbone.
InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 .Sodium 9,10-dihydroxyoctadecanoate participates in various chemical reactions:
Common reagents include hydrogen peroxide for oxidation and ethylene oxide for esterification. The conditions for these reactions vary but generally require controlled temperatures and specific pH levels.
The mechanism of action for sodium 9,10-dihydroxyoctadecanoate involves its interaction with biological membranes and enzymes:
Relevant data indicates that sodium 9,10-dihydroxyoctadecanoate exhibits unique properties that make it suitable for various applications in both laboratory and industrial settings .
Sodium 9,10-dihydroxyoctadecanoate has a wide range of applications:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1